Cas no 898781-10-7 (1-(2,4-difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one)

1-(2,4-difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one structure
898781-10-7 structure
商品名:1-(2,4-difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
CAS番号:898781-10-7
MF:C17H16OF2
メガワット:274.30514
CID:1946985
PubChem ID:24726526

1-(2,4-difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(2,4-difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
    • LogP
    • 2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone
    • 1-(2,4-Difluorophenyl)-3-(3,5-dimethylphenyl)-1-propanone
    • 898781-10-7
    • AKOS016022332
    • DTXSID10644919
    • MFCD03843911
    • MDL: MFCD03843911
    • インチ: InChI=1S/C17H16F2O/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-5-4-14(18)10-16(15)19/h4-5,7-10H,3,6H2,1-2H3
    • InChIKey: PVYRHUOOJKEYSB-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=CC(=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C

計算された属性

  • せいみつぶんしりょう: 274.11692145Da
  • どういたいしつりょう: 274.11692145Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 321
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 17.1Ų

1-(2,4-difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
206668-2g
2',4'-difluoro-3-(3,5-dimethylphenyl)propiophenone
898781-10-7 97%
2g
£1013.00 2022-03-01
Fluorochem
206668-5g
2',4'-difluoro-3-(3,5-dimethylphenyl)propiophenone
898781-10-7 97%
5g
£2025.00 2022-03-01
A2B Chem LLC
AX51796-2g
2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone
898781-10-7 97%
2g
$1169.00 2024-04-19
A2B Chem LLC
AX51796-5g
2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone
898781-10-7 97%
5g
$2291.00 2024-04-19
Fluorochem
206668-1g
2',4'-difluoro-3-(3,5-dimethylphenyl)propiophenone
898781-10-7 97%
1g
£540.00 2022-03-01
A2B Chem LLC
AX51796-1g
2',4'-Difluoro-3-(3,5-dimethylphenyl)propiophenone
898781-10-7 97%
1g
$644.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658646-2g
1-(2,4-Difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
898781-10-7 98%
2g
¥12548.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658646-1g
1-(2,4-Difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
898781-10-7 98%
1g
¥7728.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658646-5g
1-(2,4-Difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
898781-10-7 98%
5g
¥27018.00 2024-04-26

1-(2,4-difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one 関連文献

1-(2,4-difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-oneに関する追加情報

Comprehensive Overview of 1-(2,4-Difluorophenyl)-3-(3,5-Dimethylphenyl)Propan-1-One (CAS No. 898781-10-7)

1-(2,4-Difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one (CAS No. 898781-10-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This fluorinated ketone derivative exhibits unique structural properties, making it a valuable intermediate in the synthesis of advanced materials and bioactive molecules. Its molecular formula, C17H16F2O, and distinct aryl-substituted propanone framework contribute to its versatility in applications ranging from drug development to functional material design.

The compound's difluorophenyl and dimethylphenyl moieties are critical to its chemical behavior, influencing its reactivity, solubility, and interaction with biological targets. Researchers have explored its potential as a building block for small-molecule inhibitors, particularly in targeting enzymes involved in inflammatory pathways. Recent studies highlight its relevance in the development of next-generation therapeutics, aligning with the growing demand for precision medicine solutions.

In material science, 1-(2,4-difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one has been investigated for its role in photoactive materials. Its electron-withdrawing and electron-donating groups create a balanced electronic structure, suitable for organic semiconductors and OLED applications. This aligns with the global push toward sustainable energy and green chemistry, as industries seek eco-friendly alternatives to traditional materials.

Synthetic routes to this compound often involve Friedel-Crafts acylation or cross-coupling reactions, with optimization focusing on yield and purity. Analytical techniques like HPLC, NMR, and mass spectrometry are essential for characterization, ensuring compliance with pharmaceutical-grade standards. The compound's stability under various conditions has also been a topic of interest, particularly for formulation scientists working on drug delivery systems.

From an industrial perspective, scalability and cost-effectiveness are key considerations. Manufacturers are adopting continuous flow chemistry to enhance production efficiency, addressing the rising demand for high-value intermediates. Regulatory compliance, including REACH and GMP guidelines, further underscores its commercial viability.

Emerging trends in AI-driven drug discovery have also spotlighted this compound. Computational models predict its potential as a scaffold for kinase inhibitors, reflecting the intersection of cheminformatics and experimental research. Such advancements resonate with the broader scientific community's focus on accelerated R&D and personalized therapeutics.

In summary, 1-(2,4-difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one (CAS No. 898781-10-7) represents a multifaceted compound with promising applications across disciplines. Its synthesis, properties, and utility continue to inspire innovation, positioning it as a key player in modern chemical research and industrial applications.

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